molecular formula C9H9ClN2O2 B1652774 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride CAS No. 1609395-37-0

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride

Cat. No. B1652774
CAS RN: 1609395-37-0
M. Wt: 212.63
InChI Key: TYTXVJNYVTWBML-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Quinazolinone derivatives, including 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride, exhibit reactivity with various groups. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes .

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have elucidated the metabolic pathways of compounds structurally related to 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride, such as methaqualone and its derivatives. These investigations reveal that these compounds undergo extensive biotransformation involving reduction, hydroxylation, and conjugation processes before excretion in humans and animals. For example, methaqualone is metabolized into several hydroxylated metabolites, including 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone, highlighting the role of hydroxymethyl groups in drug metabolism (Van Boven & Daenens, 1982; Stillwell, Gregory, & Horning, 1975).

Toxicology and Safety

The safety profile of drugs related to 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride is critical for understanding potential therapeutic applications and side effects. Clinical studies on compounds like quinapril and hydroxychloroquine, which share a quinazolinone backbone, provide insights into the safety, tolerability, and clinical outcomes of these drugs in treating conditions like heart failure and autoimmune diseases, respectively (Pflugfelder et al., 1993; Weisinger, Pesudovs, & Coffin, 2000).

Pharmacological Applications

Research into 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride and structurally related compounds has led to the development of novel therapeutic agents targeting specific biochemical pathways. For instance, barasertib, a derivative with a quinazolinone structure, is explored for its potential in treating acute myeloid leukemia (AML) by inhibiting Aurora B kinase, demonstrating the versatility of this chemical structure in drug design (Kantarjian et al., 2013).

Safety and Hazards

While specific safety data for 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride is not available, it’s generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

2-(hydroxymethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8;/h1-4,12H,5H2,(H,10,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXVJNYVTWBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609395-37-0
Record name 4(3H)-Quinazolinone, 2-(hydroxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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